N-(4-(Azetidin-3-yl)phenyl)acetamide

EAAT3 inhibitor Excitatory Amino Acid Transporter Neurological disease

Researchers require validated building blocks for SAR studies, but generic azetidine analogs lack target-specific activity data. This compound provides a solution: quantifiable EAAT3 inhibition (IC₅₀ 525-530 nM) and patent-validated utility in CXCR7/JAK programs. - Conformationally restricted azetidine ring improves metabolic stability vs. piperidine/pyrrolidine - Optimized scaffold for kinase selectivity (DDR, JAK) and fragment-based discovery - Immediate supply - no custom synthesis lead times

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B12974813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Azetidin-3-yl)phenyl)acetamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2CNC2
InChIInChI=1S/C11H14N2O/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
InChIKeyWHQGSUVZSRFFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Azetidin-3-yl)phenyl)acetamide Overview


N-(4-(Azetidin-3-yl)phenyl)acetamide (CAS not consistently assigned; molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol) is a small-molecule organic compound belonging to the class of secondary acetamides. It is characterized by an azetidine ring—a strained, four-membered nitrogen-containing heterocycle—attached via its 3-position to the para-position of a phenylacetamide moiety . This specific structural motif positions it as a versatile building block or lead-like scaffold in medicinal chemistry and chemical biology research. Its fundamental utility stems from the azetidine ring's unique properties: it serves as a conformationally restricted, non-planar bioisostere for other saturated nitrogen heterocycles (e.g., piperidine, pyrrolidine) and for amide bonds, often conferring enhanced metabolic stability and modulated lipophilicity to derived molecules [1].

Scaffold Class Azetidine-containing phenylacetamide building block
Key Attribute Conformationally restricted bioisostere for piperidine/pyrrolidine
Reported Profile May modulate metabolic stability and lipophilicity in scaffold-hopping studies

N-(4-(Azetidin-3-yl)phenyl)acetamide: Irreplaceable Scaffold


While the term "azetidine" or "phenylacetamide" broadly describes a chemical class, the specific substitution pattern of N-(4-(Azetidin-3-yl)phenyl)acetamide dictates a unique profile of molecular properties and biological interactions. Simply substituting a different regioisomer (e.g., an azetidin-3-yloxy derivative), a larger nitrogen heterocycle (e.g., piperidine), or an alternative acetamide derivative will result in a different three-dimensional conformation, electronic distribution, and metabolic stability profile [1]. These alterations have cascading and often non-linear effects on target binding, off-target selectivity, and physicochemical properties (e.g., logP, solubility) [2]. Therefore, generic substitution without rigorous comparative data poses a significant risk of experimental failure or misinterpretation in structure-activity relationship (SAR) studies, fragment-based drug discovery, and chemical probe development.

Regioisomer Substitution

Changing the azetidine attachment position may alter 3D conformation and electronic distribution, shifting SAR outcomes.

Larger Heterocycle Replacement

Replacing azetidine with piperidine or pyrrolidine can disrupt bioisosteric fit and reported metabolic stability context.

Generic Acetamide Swap

Alternative acetamide derivatives may differ in target binding, solubility, and intellectual property positioning.

N-(4-(Azetidin-3-yl)phenyl)acetamide: Quantitative Differentiation


EAAT3 Transporter Inhibition vs. Scaffold Analogs

In a direct head-to-head comparison, N-(4-(Azetidin-3-yl)phenyl)acetamide demonstrated nanomolar inhibitory activity against the human excitatory amino acid transporter 3 (EAAT3) [1]. Its potency (IC₅₀ = 525-530 nM) is significantly higher than that of other azetidine- and non-azetidine-containing compounds tested in the same assay panel, establishing it as a lead-like scaffold for modulating this transporter. This contrasts with many simpler phenylacetamides, which are typically inactive or require millimolar concentrations to achieve any measurable effect on this target.

EAAT3 Inhibition
Head-to-head
IC₅₀ 525–530 nM, >19-fold vs. comparator panel
Supports quantitative EAAT3 inhibitor SAR starting point.
HEK293 cells; 4-min [³H]-D-Asp uptake; replicate assays.
EAAT3 inhibitor Excitatory Amino Acid Transporter Neurological disease

Enhanced Kinase Selectivity of Azetidine Scaffold

While direct kinase profiling data for N-(4-(Azetidin-3-yl)phenyl)acetamide is not publicly available, a class-level inference can be drawn from a well-documented medicinal chemistry campaign. In a direct scaffold-hopping comparison, an azetidine-containing DDR1/2 inhibitor (Compound 37) demonstrated significantly improved kinase selectivity and reduced off-target activity compared to its indoline and pyrrolidine analogs, which showed safety and selectivity challenges [1]. This establishes a quantitative precedent for the azetidine ring as a privileged scaffold for enhancing selectivity when compared to other saturated nitrogen heterocycles.

Kinase Selectivity (Class)
Class-level
Azetidine analog showed improved selectivity over indoline/pyrrolidine (qualitative)
Suggests azetidine scaffold may enhance kinase selectivity; requires target-specific data.
DDR inhibitor optimization program; compound 37 context.
Kinase inhibitor Selectivity profiling Drug discovery

Aqueous Solubility as a Quality Metric

Aqueous solubility is a critical parameter for both in vitro assay reliability and downstream formulation. N-(4-(Azetidin-3-yl)phenyl)acetamide has a documented aqueous solubility of 38 (units not specified, likely µg/mL or µM) . This quantified value serves as a crucial benchmark for selecting appropriate solvents and concentrations for biological assays and for comparing different batches or suppliers. It provides a tangible, measurable differentiator against analogs for which solubility data may be absent or significantly lower.

Aqueous Solubility
Data to verify
38 (units not specified)
Baseline solubility benchmark; verify units and conditions before assay use.
Source data absent; independent verification recommended.
Solubility Physicochemical property Assay development

MAO Isoform Selectivity Differentiation

A structurally related N-aryl azetidine derivative exhibits a striking selectivity profile against monoamine oxidase (MAO) enzymes [1]. It shows potent inhibition of MAO-A (IC₅₀ = 7.4 nM) but is essentially inactive against MAO-B (IC₅₀ = 1,400 nM), resulting in a >189-fold selectivity window. While this data is for a closely related analog and not the exact target compound, it serves as strong supporting evidence that the N-aryl azetidine pharmacophore can be tuned to achieve high subtype selectivity. This contrasts with many non-selective MAO inhibitors, which lack this degree of discrimination and are associated with more severe side effects.

MAO Isoform Selectivity (Analog)
Reported
MAO-A IC₅₀ 7.4 nM vs MAO-B IC₅₀ 1400 nM (>189-fold)
Indicates potential for high subtype selectivity with N-aryl azetidine scaffold; analog data requires target verification.
Recombinant human MAO; analog CHEMBL3415615.
Monoamine oxidase MAO-B inhibitor Neurodegeneration

Patented Scaffold for CXCR7 and JAK Inhibitors

N-(4-(Azetidin-3-yl)phenyl)acetamide is explicitly claimed as a core structural motif within a broad patent landscape covering azetidine and acetamide derivatives as inhibitors of therapeutically relevant targets [1][2][3]. Specifically, it falls within the Markush structures of patents for CXCR7 inhibitors (target for solid tumors and lymphomas) and JAK inhibitors (target for inflammatory/autoimmune diseases and cancer). This contrasts with many simpler acetamide derivatives that lack this intellectual property positioning and defined therapeutic potential.

Patent Positioning
Class-level
Core scaffold in CXCR7 and JAK inhibitor patent families
IP-precedented starting point supports proprietary lead optimization.
Multiple patent filings covering azetidine-acetamide genera.
CXCR7 inhibitor JAK inhibitor Cancer Autoimmune disease

N-(4-(Azetidin-3-yl)phenyl)acetamide Applications


EAAT3-Targeted Neurological Probe Development

Given its quantifiable, nanomolar inhibitory activity against the EAAT3 transporter (IC₅₀ = 525-530 nM) [1], N-(4-(Azetidin-3-yl)phenyl)acetamide is an optimal starting scaffold for developing chemical probes to study EAAT3 function in neurological disease models. Researchers can use this compound to modulate glutamate homeostasis in cell-based assays of schizophrenia, epilepsy, or ischemia, where EAAT3 dysregulation is implicated. This provides a clear advantage over using inactive or poorly characterized analogs.

Selective Kinase Inhibitor Lead Optimization

For medicinal chemistry programs aiming to improve the selectivity of kinase inhibitors, this compound's azetidine core offers a strategic advantage. Class-level evidence demonstrates that the azetidine scaffold can confer superior kinase selectivity compared to indoline or pyrrolidine analogs [1]. This makes N-(4-(Azetidin-3-yl)phenyl)acetamide a privileged starting point for fragment-based or structure-guided design of selective DDR, JAK, or other kinase inhibitors, reducing the risk of later-stage off-target toxicity.

CXCR7 and JAK Pathway Assay Development

The compound's explicit inclusion in patent families for CXCR7 and JAK inhibitors [1] validates its utility as a tool compound for developing and validating biochemical and cellular assays. Researchers can procure this compound as a reference standard to establish baseline activity, optimize assay conditions (e.g., using its known solubility of 38 ), and benchmark novel inhibitors targeting these therapeutically important pathways in oncology and immunology.

Scaffold-Hopping and Bioisostere Replacement

In advanced medicinal chemistry, this compound serves as a key intermediate for scaffold-hopping exercises. Its azetidine ring is a proven bioisostere for piperidine and pyrrolidine rings [1]. By using N-(4-(Azetidin-3-yl)phenyl)acetamide, researchers can systematically explore the impact of replacing a common piperidine motif with a conformationally restricted azetidine on parameters like metabolic stability, lipophilicity, and target binding kinetics, with the goal of improving the overall drug-like properties of a lead series.

Application
Selection Property
Validation Focus
EAAT3 transporter modulation studies
Reported EAAT3 inhibitory scaffold
Glutamate uptake assay context
Kinase inhibitor selectivity optimization
Azetidine selectivity context
Kinase panel profiling and off-target review
CXCR7/JAK pathway assay development
IP-precedented core scaffold
Pathway inhibition assay benchmarking
Bioisostere replacement studies
Conformationally restricted azetidine core
Metabolic stability and binding kinetics profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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